2,6-difluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a thiazole ring, which is a heterocyclic compound that is often found in various pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, sulfonamides can participate in a variety of reactions, including hydrolysis, acylation, and displacement reactions .Scientific Research Applications
Photodynamic Therapy
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including studies on their synthesis, characterization, and application in photodynamic therapy, has shown promising results for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
Studies on mixed-ligand copper(II)-sulfonamide complexes have explored the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes have shown to interact with DNA and exhibit antiproliferative activity against yeast and human tumor cells, suggesting their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
Antimicrobial and Antifungal Agents
Research on pyrazolyl and thiadiazolyl derivatives of benzenesulfonamides as anti-inflammatory and antimicrobial agents has revealed compounds with significant activity. Certain derivatives surpassed the efficacy of indomethacin in bioassays, showing potential as new therapeutic agents with improved gastrointestinal safety profiles and antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus (Bekhit et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
2,6-difluoro-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c1-11-6-3-4-7-13(11)18-22-12(2)16(25-18)10-21-26(23,24)17-14(19)8-5-9-15(17)20/h3-9,21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJUWXJVHQZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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